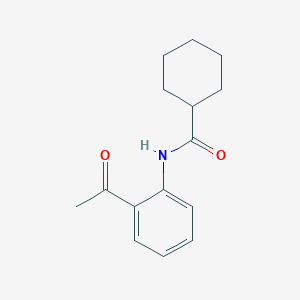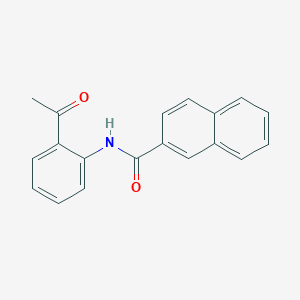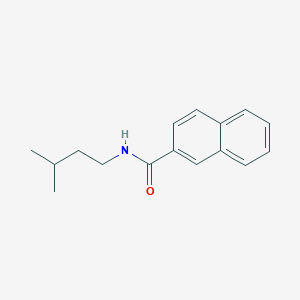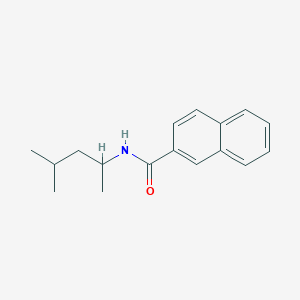
N-(5-Chlor-2-methoxyphenyl)-2-morpholin-4-ylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide, also known as CM10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CM10 belongs to the class of acetamide derivatives and has been shown to exhibit various biological activities.
Wirkmechanismus
Target of Action
A similar compound, 5-chloro-2-methoxy-n-2-(4-sulfamoylphenyl)ethyl benzamide, has been reported as an intermediate in the synthesis of glyburide . Glyburide is known to inhibit the NLRP3 inflammasome , which plays a crucial role in the immune response by controlling the activation of caspase-1 and the maturation of proinflammatory cytokines .
Mode of Action
If it shares similar properties with glyburide, it may interact with the nlrp3 inflammasome, potentially inhibiting its activation and thus modulating the immune response .
Biochemical Pathways
The inhibition of the nlrp3 inflammasome by glyburide can impact the inflammatory response, affecting pathways related to inflammation and immune response .
Result of Action
If it acts similarly to glyburide, it may result in the inhibition of the nlrp3 inflammasome, leading to a decrease in the production of proinflammatory cytokines .
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has several advantages for lab experiments. It is easy to synthesize and has high purity, making it suitable for various scientific applications. In addition, N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has been shown to exhibit various biological activities, making it a promising compound for drug development. However, N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Furthermore, the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide. One potential direction is to further investigate its anticancer activity and explore its potential as a cancer therapeutic. In addition, further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide and identify its molecular targets. Furthermore, studies are needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide in other diseases, such as metabolic disorders and neurodegenerative diseases. Overall, the study of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has been optimized to produce high yields and purity, making it suitable for various scientific applications. N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has been shown to exhibit anticancer, anti-inflammatory, and analgesic activities. Its mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide, including further investigation of its anticancer activity and elucidation of its mechanism of action.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of triethylamine to produce N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine in the presence of triethylamine to yield N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide. The synthesis of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has been optimized to produce high yields and purity, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Kristallographie und Analyse der Molekülstruktur
Die Verbindung wurde in der Kristallographie verwendet, um Molekülstrukturen durch Röntgenbeugungsanalyse zu verstehen . Die Untersuchung ihrer Kristall- und Molekülstrukturen, insbesondere ihres Cokristalls mit 3,5-Dinitrobenzoesäure, liefert Einblicke in klassische Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen, die für die Entwicklung neuer Materialien mit spezifischen physikalischen und chemischen Eigenschaften entscheidend sind .
Supramolekulare Chemie
In der supramolekularen Chemie ist diese Verbindung aufgrund ihrer Fähigkeit, durch schwache Wechselwirkungen wie Wasserstoffbrückenbindungen und π-π-Wechselwirkungen 1D- bis 3D-Strukturen zu bilden, von Interesse . Diese Wechselwirkungen sind für die Anordnung von Molekülen in höherdimensionalen Netzwerken von Bedeutung, was für die Gestaltung von molekularen Maschinen und Geräten fundamental ist .
Pharmazeutische Forschung
Obwohl direkte Anwendungen in der Pharmazie für diese spezifische Verbindung nicht gefunden wurden, haben verwandte Strukturen Potenzial im Wirkstoffdesign und der pharmazeutischen Chemie gezeigt. Zum Beispiel wurden Verbindungen mit ähnlichen molekularen Strukturen auf ihre inhibitorischen Wirkungen auf Rezeptoren wie den insulinähnlichen Wachstumsfaktorrezeptor (IGF1R) untersucht, der in der Krebsforschung relevant ist .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCTTYLJRVEQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)


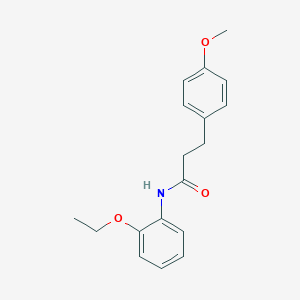
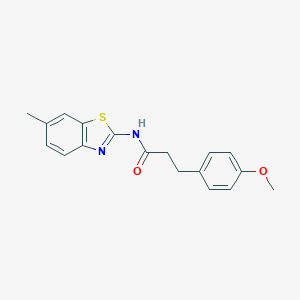
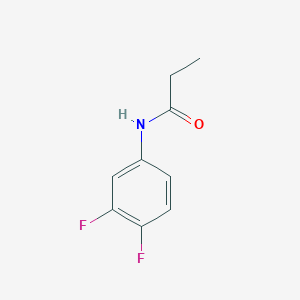
![N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501519.png)
